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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B15565655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lactose octaacetate
as a bitter taste standard in sensory studies. Detailed protocols for its application in sensory

evaluation are outlined to ensure reproducible and reliable results in academic and industrial

research settings.

Introduction
Lactose octaacetate is a derivative of lactose, a disaccharide sugar. While lactose itself is

mildly sweet, the acetylation of its hydroxyl groups results in a compound with a distinctly bitter

taste. This property makes lactose octaacetate a useful non-toxic, stable, and soluble bitter-

tasting compound for sensory science research. It is frequently employed as a standard for

evaluating the intensity of bitterness in various substances, for training sensory panels, and in

studies investigating the mechanisms of bitter taste perception. Its consistent bitterness profile

allows for the calibration of sensory panels and the standardized assessment of bitter-masking

technologies in the food and pharmaceutical industries.
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Property Value

Chemical Formula C₂₈H₃₈O₁₉

Molar Mass 678.59 g/mol

Appearance White crystalline powder

Taste Profile Predominantly bitter

Solubility
Soluble in ethanol and chloroform, slightly

soluble in water

Applications in Sensory Science
Bitter Taste Standard: Used as a reference to compare and quantify the bitterness of other

compounds.

Sensory Panel Training: Employed to familiarize and calibrate sensory panelists to a specific

level of bitterness.

Screening of Bitter Blockers: Utilized in assays to test the efficacy of compounds designed to

mask or block bitter tastes.

Psychophysical Studies: Applied in research to understand the perception and processing of

bitter taste signals.

Data Presentation
Table 1: Comparative Bitterness Thresholds of Common
Bitter Compounds
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Compound Detection Threshold (mM)
Recognition Threshold
(mM)

Quinine HCl 0.008 0.03

Caffeine 0.3 1.2

Sucrose Octaacetate 0.008 0.02

Lactose Octaacetate
Data not available in cited

literature

Data not available in cited

literature

Denatonium Benzoate 0.00003 0.0001

Note: The threshold values can vary depending on the methodology and the sensory acuity of

the panelists.

Table 2: Example Bitterness Intensity Ratings on a
Labeled Magnitude Scale (LMS)

Compound (Concentration) Mean Intensity Rating (LMS)

Quinine HCl (0.1 mM) 45 (Strong)

Caffeine (5 mM) 30 (Moderate)

Lactose Octaacetate (1 mM) Data not available in cited literature

Denatonium Benzoate (0.001 mM) 60 (Very Strong)

The Labeled Magnitude Scale (LMS) is a semantic scale of perceptual intensity characterized

by a quasi-logarithmic scaling. The labels correspond to: 0 (No sensation), 1.4 (Barely

detectable), 6 (Weak), 17 (Moderate), 35 (Strong), 53 (Very strong), and 100 (Strongest

imaginable).

Experimental Protocols
Protocol 1: Determination of Bitterness Detection
Threshold of Lactose Octaacetate
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Objective: To determine the lowest concentration of lactose octaacetate at which a bitter taste

can be detected.

Materials:

Lactose octaacetate (reagent grade)

Deionized water

Glass vials with caps

Graduated cylinders and pipettes

Panelist scorecards

Procedure:

Stock Solution Preparation: Prepare a 10 mM stock solution of lactose octaacetate in

deionized water. Gentle heating may be required for complete dissolution. Allow the solution

to cool to room temperature.

Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from 0.001 mM

to 1.0 mM.

Panelist Selection and Training: Select a panel of 10-15 trained sensory assessors. Panelists

should be trained to recognize and identify the five basic tastes (sweet, sour, salty, bitter,

umami).

Testing Procedure (Ascending Forced-Choice Method):

Present each panelist with three randomly coded samples. Two samples contain deionized

water, and one contains a specific concentration of the lactose octaacetate solution.

Start with the lowest concentration and present the samples in an ascending order of

concentration.

Instruct panelists to rinse their mouth with deionized water before tasting each set of

samples.
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Ask panelists to identify the "odd" sample (the one that tastes different from the other two).

The individual's detection threshold is the lowest concentration at which they can correctly

identify the odd sample in two consecutive presentations.

Data Analysis: The group detection threshold is calculated as the geometric mean of the

individual thresholds.

Protocol 2: Measurement of Suprathreshold Bitterness
Intensity of Lactose Octaacetate
Objective: To quantify the perceived bitterness intensity of lactose octaacetate at

concentrations above the detection threshold.

Materials:

Lactose octaacetate solutions at various concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0

mM)

Reference bitter standards (e.g., quinine HCl solutions of known bitterness intensity)

Deionized water for rinsing

Panelist scorecards with a Labeled Magnitude Scale (LMS)

Procedure:

Panelist Training: Train a panel of 10-15 assessors on the use of the Labeled Magnitude

Scale (LMS) for rating taste intensity. Use reference standards of varying bitterness to

anchor the scale.

Sample Presentation:

Present the lactose octaacetate solutions and reference standards in a randomized order

to each panelist.

Provide deionized water for palate cleansing between samples. A waiting period of at least

one minute between samples is recommended to avoid taste adaptation.
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Evaluation:

Instruct panelists to take a sip of the sample, hold it in their mouth for 5-10 seconds, and

then expectorate.

Ask panelists to rate the maximum perceived bitterness intensity on the LMS.

Data Analysis: Calculate the mean and standard deviation of the intensity ratings for each

concentration of lactose octaacetate. Compare these ratings to those of the reference bitter

standards.
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Caption: Bitter taste signaling pathway initiated by lactose octaacetate.
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Caption: Workflow for sensory evaluation of lactose octaacetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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